An In-depth Technical Guide to the Physicochemical Properties of 1-(4-methyl-1,3-thiazol-2-yl)-1H-pyrrole-2-carbaldehyde
An In-depth Technical Guide to the Physicochemical Properties of 1-(4-methyl-1,3-thiazol-2-yl)-1H-pyrrole-2-carbaldehyde
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of the heterocyclic compound 1-(4-methyl-1,3-thiazol-2-yl)-1H-pyrrole-2-carbaldehyde. Given the limited availability of specific experimental data for this molecule in public literature, this document serves as both a repository of known information and a practical guide for its empirical determination. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's characteristics for further research and application. The guide details established, field-proven methodologies for the synthesis and characterization of key physicochemical parameters, including melting point, boiling point, solubility, pKa, and lipophilicity (logP), alongside spectral analysis. Each section is designed to provide not only procedural steps but also the underlying scientific rationale, ensuring a robust and validated approach to characterization.
Introduction
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. The fusion of a pyrrole and a thiazole ring system, as seen in 1-(4-methyl-1,3-thiazol-2-yl)-1H-pyrrole-2-carbaldehyde, presents a unique scaffold with potential for diverse biological activities. The pyrrole-2-carbaldehyde moiety is a known building block in medicinal chemistry, and thiazole derivatives are recognized for their broad spectrum of pharmacological effects. A thorough understanding of the physicochemical properties of this specific molecule is paramount for predicting its behavior in biological systems, designing formulation strategies, and developing analytical methods.
This guide addresses the current information gap by providing a structured approach to characterizing 1-(4-methyl-1,3-thiazol-2-yl)-1H-pyrrole-2-carbaldehyde.
Chemical Identity and Known Properties
-
IUPAC Name: 1-(4-methyl-1,3-thiazol-2-yl)-1H-pyrrole-2-carbaldehyde
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Molecular Formula: C₉H₈N₂OS
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Molecular Weight: 192.24 g/mol
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CAS Number: 383139-86-8
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Physical Appearance: Dark yellow powder.[1]
-
Chemical Stability: The product is chemically stable under standard ambient conditions (room temperature).[1]
Table 1: Summary of Known Properties
| Property | Value | Source |
| Physical Form | Powder | [1] |
| Color | Dark Yellow | [1] |
| Chemical Stability | Stable under normal storage conditions. | [1] |
Synthesis and Purification
The synthesis of 1-(4-methyl-1,3-thiazol-2-yl)-1H-pyrrole-2-carbaldehyde can be approached through several synthetic routes known for the formation of N-arylpyrroles and the formylation of pyrrole rings. A common and effective method for introducing a carbaldehyde group onto a pyrrole ring is the Vilsmeier-Haack reaction.[2][3][4][5]
Proposed Synthetic Pathway: Vilsmeier-Haack Reaction
This method involves the formylation of a pre-formed 1-(4-methyl-1,3-thiazol-2-yl)-1H-pyrrole intermediate.
dot
Caption: Proposed synthesis of the target compound.
Experimental Protocol: Synthesis
-
Step 1: Synthesis of 1-(4-methyl-1,3-thiazol-2-yl)-1H-pyrrole.
-
In a round-bottom flask, dissolve 2-amino-4-methylthiazole in glacial acetic acid.
-
Add 2,5-dimethoxytetrahydrofuran to the solution.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into ice-water.
-
Neutralize with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate.
-
-
Step 2: Vilsmeier-Haack Formylation.
-
In a separate three-necked flask under an inert atmosphere, cool anhydrous N,N-dimethylformamide (DMF) to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise, maintaining the temperature below 10 °C to form the Vilsmeier reagent.[6]
-
Dissolve the crude 1-(4-methyl-1,3-thiazol-2-yl)-1H-pyrrole from Step 1 in anhydrous DMF.
-
Add the pyrrole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
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Allow the reaction to stir at room temperature for 2-4 hours.
-
Pour the reaction mixture into a beaker of crushed ice and a solution of sodium acetate.
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Heat the mixture to reflux for 15-30 minutes to hydrolyze the iminium salt intermediate.[6]
-
Cool the mixture and extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
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Purification Protocol
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The crude 1-(4-methyl-1,3-thiazol-2-yl)-1H-pyrrole-2-carbaldehyde can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be employed to obtain the pure compound.
Physicochemical Properties: Experimental Determination
The following sections detail the standard experimental protocols for determining the key physicochemical properties of the title compound.
Melting Point
The melting point is a critical indicator of purity. A sharp melting range typically signifies a pure compound, while a broad range suggests the presence of impurities.[7]
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Caption: Workflow for melting point determination.
Experimental Protocol:
-
A small amount of the purified solid is finely ground and packed into a capillary tube to a height of 2-3 mm.[1][7]
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a rate of 1-2 °C per minute near the expected melting point.[1]
-
The temperature at which the first liquid appears and the temperature at which the entire solid has melted are recorded as the melting range.[7]
Boiling Point
As the compound is a solid at room temperature, its boiling point will be determined under reduced pressure to prevent decomposition at high temperatures.
Experimental Protocol (Distillation Method):
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Place a small amount of the compound (at least 5 mL if available as a liquid or molten solid) in a micro-distillation apparatus.
-
Introduce a few boiling chips to ensure smooth boiling.
-
Gradually heat the sample in a heating mantle.
-
Record the temperature at which the vapor and liquid are in equilibrium, indicated by a stable temperature reading on a thermometer placed at the vapor outlet. This is the boiling point at the recorded atmospheric pressure.[8]
Solubility
Solubility is a crucial parameter for drug development, influencing absorption and formulation. A systematic solubility study in a range of solvents is recommended.[9][10][11][12]
dot
Caption: Qualitative solubility testing workflow.
Experimental Protocol (Qualitative):
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Place approximately 10 mg of the compound into a series of small test tubes.
-
Add 1 mL of each of the following solvents to a separate test tube: water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, dimethyl sulfoxide (DMSO), and n-hexane.
-
Agitate each tube vigorously for 1 minute.
-
Visually inspect for complete dissolution.
-
If the compound is insoluble at room temperature, gently warm the mixture and observe any changes in solubility.
-
Record the results as soluble, partially soluble, or insoluble for each solvent.
Table 2: Solubility Profile Template
| Solvent | Solubility at 25 °C | Solubility upon Heating |
| Water | ||
| Ethanol | ||
| Methanol | ||
| Acetone | ||
| Ethyl Acetate | ||
| Dichloromethane | ||
| Dimethyl Sulfoxide (DMSO) | ||
| n-Hexane |
Acid Dissociation Constant (pKa)
The pKa value is critical for understanding the ionization state of a molecule at a given pH, which affects its solubility, permeability, and receptor binding. The presence of the pyrrole and thiazole rings, both containing nitrogen atoms, suggests the compound may have basic properties.
Experimental Protocol (Potentiometric Titration):
-
Prepare a standard solution of the compound in a suitable co-solvent/water mixture (e.g., methanol/water) if aqueous solubility is low.
-
Purge the solution with nitrogen to remove dissolved carbon dioxide.[13]
-
Immerse a calibrated pH electrode into the solution.
-
Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).
-
Record the pH after each incremental addition of the titrant.
-
Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the resulting titration curve.
Lipophilicity (logP)
The partition coefficient (logP) between octanol and water is a key measure of a compound's lipophilicity, which is a primary determinant of its pharmacokinetic properties.
Experimental Protocol (Shake-Flask Method):
-
Prepare a stock solution of the compound in either water-saturated octanol or octanol-saturated water.
-
Add a known volume of this stock solution to a separatory funnel containing a known volume of the other phase.
-
Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning equilibrium to be reached.[14]
-
Allow the two phases to separate completely.
-
Carefully collect samples from both the aqueous and octanol layers.
-
Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
The logP is the logarithm of this value.[15]
Spectral Properties
Spectral analysis is essential for structural elucidation and confirmation of the compound's identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy will provide detailed information about the carbon-hydrogen framework of the molecule.
Sample Preparation Protocol:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[16]
-
Ensure the sample is fully dissolved; any solid particles can degrade the quality of the spectrum.[17]
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.
-
Cap the NMR tube and invert it several times to ensure a homogeneous solution.
Expected ¹H NMR Spectral Features:
-
An aldehyde proton singlet (CHO) between δ 9.0-10.0 ppm.
-
Aromatic protons on the pyrrole and thiazole rings in the region of δ 6.0-8.5 ppm.
-
A methyl group singlet (CH₃) on the thiazole ring around δ 2.0-3.0 ppm.
Expected ¹³C NMR Spectral Features:
-
A carbonyl carbon (CHO) signal in the downfield region, typically δ 180-200 ppm.
-
Aromatic carbons of the pyrrole and thiazole rings between δ 100-150 ppm.
-
A methyl carbon (CH₃) signal in the upfield region, around δ 15-25 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy will identify the key functional groups present in the molecule.
Sample Preparation Protocol (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the powdered sample directly onto the crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.[18]
-
Collect the spectrum.
Expected FTIR Absorption Bands:
-
A strong C=O stretching vibration for the aldehyde group around 1660-1700 cm⁻¹.
-
C-H stretching vibrations for the aromatic and methyl groups around 2900-3100 cm⁻¹.
-
C=N and C=C stretching vibrations from the thiazole and pyrrole rings in the 1400-1600 cm⁻¹ region.
-
C-S stretching vibrations, which are typically weak, in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry will determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its structure.
Experimental Protocol (Electron Ionization - EI):
-
Introduce a small amount of the sample into the mass spectrometer, where it is vaporized.
-
The vaporized molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.[19][20][21]
-
The resulting ions are separated based on their mass-to-charge (m/z) ratio and detected.[19][20][21]
Expected Mass Spectrum:
-
A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (192.24 m/z).
-
Characteristic fragment ions resulting from the cleavage of the molecule, such as the loss of the aldehyde group (M-29) or fragmentation of the heterocyclic rings.
Conclusion
While specific experimental data for 1-(4-methyl-1,3-thiazol-2-yl)-1H-pyrrole-2-carbaldehyde is not extensively documented, this guide provides a robust framework for its synthesis and comprehensive physicochemical characterization. The detailed protocols outlined herein are based on established and widely accepted methodologies in organic chemistry. By following these procedures, researchers can obtain reliable and reproducible data, which is essential for advancing the study and potential applications of this promising heterocyclic compound. The systematic determination of these properties will undoubtedly facilitate its exploration in drug discovery and materials science.
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